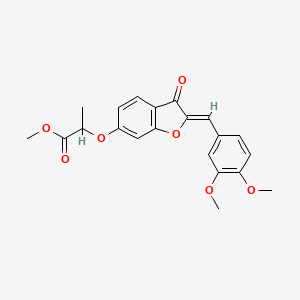

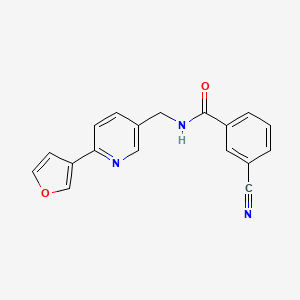

![molecular formula C16H14N4O3S B2409693 N-(3-乙酰氨基苯基)-2-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 896342-64-6](/img/structure/B2409693.png)

N-(3-乙酰氨基苯基)-2-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one method involves the use of 3-cyano-4-trifluoromethyl-6-substituted-2 (1 H )-pyridone dissolved in dry acetone. To the homogeneous solution, 2-chloroacetamide, potassium carbonate, and a pinch of sodium iodide are added .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure activity relationship (SAR) revealed that the most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学研究应用

合成和生物活性

抗炎和镇痛特性: 已报道了源自维斯那金酮和凯林酮的新型杂环化合物的合成,其中包括噻唑并嘧啶。这些化合物显示出显着的 COX-2 抑制、镇痛和抗炎活性,使其成为开发新的抗炎和镇痛药物的潜在候选者 (Abu‐Hashem 等人,2020)。

抗菌活性: 包括噻唑并嘧啶在内的各种合成杂环,结合了安替比林部分,显示出有希望的抗菌特性。这些发现表明它们在开发新的抗菌剂中具有潜在的应用 (Bondock 等人,2008)。

抗肿瘤活性: 合成了一系列连接到噻吩、吡唑和噻唑部分的嘧啶衍生物,并评估了它们的抗肿瘤活性。其中一些化合物对一组人类肿瘤细胞系显示出显着的治疗活性,表明它们作为抗肿瘤剂的潜力 (Masaret,2021)。

作用机制

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

属性

IUPAC Name |

N-(3-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-8-20-15(23)13(7-17-16(20)24-9)14(22)19-12-5-3-4-11(6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWIASZSTXCGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC(=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)

![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)